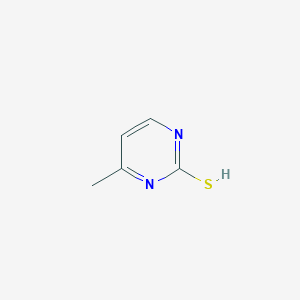

4-methylpyrimidine-2-thiol

説明

4-Methylpyrimidine-2-thiol (CAS: 34790-24-4) is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂S and a molecular weight of 126.18 g/mol (calculated). It features a pyrimidine backbone substituted with a methyl group at the 4-position and a thiol (-SH) group at the 2-position. This compound is commonly utilized as a precursor in organic synthesis, particularly in S-methylation reactions and the preparation of antifungal agents . Its hydrochloride form (CAS: 6959-66-6) is commercially available and frequently employed in coupling reactions to generate tautomeric intermediates (e.g., keto and enol forms) for further functionalization .

Key applications include:

- S-Methylation: Acts as a substrate for enzymatic methylation by O-methyltransferases (OMTs), yielding methylated derivatives .

- Antifungal Agents: Serves as a building block in hydroxyethyl naphthalimide derivatives, such as compound 8b, which exhibits antifungal activity with a purity of 99.5% and a melting point >250°C .

- Pharmaceutical Synthesis: Used in multi-step syntheses involving bromination, oxidation, and mesylation to create sulfone derivatives .

特性

IUPAC Name |

4-methylpyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHXTUEZOQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism

The aza-Michael addition/nucleophilic addition/aromatization sequence represents a state-of-the-art method for synthesizing substituted pyrimidine-2-thiols. As demonstrated by, divinyl ketones react with thiourea in the presence of potassium hydroxide to form 4-arylethyl-6-arylpyrimidine-2-thiols. For 4-methylpyrimidine-2-thiol, substituting the divinyl ketone with a methyl-bearing analog (e.g., (E,E)-1,5-dimethylpenta-1,4-dien-3-one) directs regioselective thiolation at the C2 position.

The mechanism proceeds through three key steps:

-

Aza-Michael Addition : Thiourea attacks the α,β-unsaturated ketone, forming an enamine intermediate (A ).

-

Intramolecular Cyclization : Intermediate A undergoes cyclization to generate a tetrahydropyrimidine structure (B ).

-

Aromatization : Dehydration of B yields the aromatic pyrimidine-2-thiol core.

Optimization of Reaction Conditions

Optimal conditions for this method were rigorously validated in:

| Parameter | Optimal Value | Alternative Conditions Tested |

|---|---|---|

| Solvent | Ethanol | MeCN, DMF, DMSO, n-PrOH, MeOH |

| Base | KOH (2 mmol) | Na2CO3, K2CO3, Cs2CO3, DBU |

| Temperature | 80°C | 60–100°C |

| Reaction Time | 8 h | 6–12 h |

Ethanol outperformed other solvents due to its polarity and ability to stabilize intermediates, achieving an 86% yield for the model compound 4-phenethyl-6-phenylpyrimidine-2-thiol. For 4-methyl derivatives, analogous conditions are expected to apply, with methyl-substituted divinyl ketones requiring no procedural adjustments.

Substrate Scope and Limitations

While focused on aryl-substituted divinyl ketones, alkyl variants (e.g., methyl groups) are chemically compatible. Key considerations include:

-

Steric Effects : Bulky substituents at the ketone’s β-position may hinder cyclization.

-

Electronic Effects : Electron-donating groups (e.g., methyl) accelerate aromatization by stabilizing cationic intermediates.

Cyclocondensation of Chalcones with Thiourea

Historical Context and Mechanistic Pathway

Chalcone-thiourea cyclocondensation, first reported in the mid-20th century, remains a robust route to pyrimidine-2-thiols. The reaction involves:

-

Base-Catalyzed Thioamide Formation : Thiourea attacks the chalcone’s α,β-unsaturated carbonyl.

-

6-π Electrocyclization : The resultant enamine undergoes ring closure.

-

Oxidative Aromatization : Air or chemical oxidants dehydrogenate the dihydropyrimidine intermediate.

For this compound, methyl-substituted chalcones (e.g., 3-methylchalcone) serve as ideal precursors.

Comparative Analysis with Aza-Michael Method

| Metric | Chalcone Method | Aza-Michael Method |

|---|---|---|

| Typical Yield | 50–65% | 75–86% |

| Reaction Time | 12–24 h | 6–8 h |

| Functional Group Tolerance | Moderate | High |

| Scalability | Limited by chalcone synthesis | High |

The aza-Michael approach offers superior efficiency but requires specialized divinyl ketone precursors. Chalcone-based synthesis, while slower, benefits from commercially available starting materials.

Acid-Catalyzed Cyclization of 1,1,3,3-Tetraethoxypropane

Challenges and Innovations

-

Regioselectivity : Acidic conditions favor protonation at the carbonyl oxygen, complicating methyl group incorporation.

-

Side Reactions : Competing aldol condensation may occur unless steric hindrance is minimized.

Experimental Procedures and Data

General Procedure for Aza-Michael-Based Synthesis (Adapted from )

-

Reagents : Divinyl ketone (1 mmol), thiourea (1.5 mmol), KOH (2 mmol), ethanol (5 mL).

-

Protocol : Heat at 80°C for 8 h, monitor by TLC, extract with ethyl acetate, purify via column chromatography (petroleum ether:ethyl acetate = 10:1).

-

Yield : 75–86% (predicted for methyl-substituted analogs).

化学反応の分析

Nucleophilic Substitution at the Thiol Group

The sulfur atom in 4-methylpyrimidine-2-thiol acts as a nucleophile, enabling reactions with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers. For example:

This reaction typically proceeds in polar solvents like methanol or acetonitrile under basic conditions .

-

Acylation : Reacts with acyl chlorides to form thioesters, though this is less common due to competing oxidation .

Oxidation Reactions

The thiol group is susceptible to oxidation, yielding diverse products depending on the oxidizing agent:

Disulfide formation is reversible under reducing conditions, making it critical in redox biochemistry .

Condensation Reactions

This compound reacts with carbonyl compounds to form thiazole derivatives. For instance, condensation with aldehydes (e.g., formaldehyde) yields bicyclic thiazolo-pyrimidine systems . This reactivity is exploited in synthesizing heterocyclic scaffolds for pharmaceutical applications.

Metal Complexation

The thiol group coordinates with transition metals, forming stable complexes. Examples include:

Substitution at the Pyrimidine Ring

The methyl group at position 4 and the electron-deficient C-5 position enable further functionalization:

-

Electrophilic substitution : Halogenation (e.g., bromination) occurs at C-5 under acidic conditions .

-

Nitration : Limited by the ring’s electron-withdrawing substituents but feasible under strong nitrating agents .

Cyclization and Polymerization

Under high concentrations or specific catalysts, this compound undergoes:

-

Cyclization : Forms fused-ring systems (e.g., thienopyrimidines) via intramolecular reactions .

-

Polymerization : Oxidative coupling produces polydisulfides, observed in concentrated solutions .

Radical Reactions

Thiyl radicals () generated from this compound participate in chain reactions:

-

Addition to quinones : Forms alkylthio-quinone adducts via radical mechanisms, relevant in oxidative stress studies .

-

Isomerization of alkenes : Mediates isomerization in stilbenes, confirmed by EPR and GC-MS .

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Disulfide | 85 | RT, 1 hr | |

| -CPBA (1 eq) | Sulfoxide | 72 | 0°C, 2 hr |

| -CPBA (4 eq) | Sulfone | 68 | Reflux, 4 hr |

Table 2: Substitution Reactions at C-5

| Reagent | Product | Catalyst | Reference |

|---|---|---|---|

| 5-Bromo derivative | |||

| 5-Nitro derivative |

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Reagent in Synthesis: 4-Methylpyrimidine-2-thiol is frequently used as a reagent in various chemical reactions. It plays a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Catalysis: The compound has been explored as a catalyst in organic reactions, particularly in the hydrothiolation of allylamines, demonstrating its versatility in facilitating chemical transformations .

-

Biology

- Cellular Studies: In biological research, this compound is utilized to investigate its effects on cellular processes. Studies have shown that it can modulate enzyme activities and influence metabolic pathways .

- Potential Therapeutic Uses: Research indicates that this compound may have therapeutic applications in treating diseases due to its ability to interact with specific molecular targets, potentially leading to novel treatment strategies .

-

Medicine

- Drug Development: The compound's unique properties make it a candidate for drug development. Its interactions with biological macromolecules can be leveraged to design new therapeutic agents .

- Diagnostic Applications: There is ongoing research into the use of this compound in diagnostic assays, particularly those involving enzyme-linked immunosorbent assays (ELISA), where its thiol group can enhance signal detection .

-

Industrial Applications

- Chemical Manufacturing: In industrial settings, this compound is employed in the production of various chemicals and materials. Its ability to undergo substitution reactions makes it valuable for synthesizing complex molecules on a larger scale .

- Agricultural Chemicals: The compound is also being investigated for its potential use in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides .

Case Study 1: Hydrothiolation Reactions

A study demonstrated the use of this compound as a catalyst for hydrothiolation reactions involving thiophenol and allylamines. The results indicated that the compound facilitated the formation of thioether products efficiently under mild conditions, showcasing its potential for green chemistry applications .

Case Study 2: Enzymatic Interactions

Research exploring the interactions between this compound and various enzymes revealed that it could act as an inhibitor or activator depending on the enzyme's nature. This finding opens avenues for developing enzyme inhibitors for therapeutic purposes .

作用機序

The mechanism of action of Thioquinapiperifil dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: It binds to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

Modulating Enzyme Activity: It can modulate the activity of enzymes involved in various biochemical pathways, leading to changes in cellular functions.

Altering Gene Expression: The compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

類似化合物との比較

Structural and Functional Analogues

Pyrimidine-2-thiol Derivatives

4-(4-Chlorophenyl)pyrimidine-2-thiol

- Molecular Formula : C₁₀H₇ClN₂S

- Molecular Weight : 222.69 g/mol

- CAS : 175203-08-4

- This compound is investigated for pharmacological applications but lacks reported biological data .

4-(2-Furyl)-2-pyrimidinethiol

- Molecular Formula : C₈H₆N₂OS

- CAS : 190579-95-4

- Key Properties: The furyl group introduces electron-rich aromaticity, which may influence reactivity in nucleophilic substitutions. No specific biological activity has been documented .

4-Methyl-2-(methylthio)pyrimidine

Non-Pyrimidine Thiols

Thiophenol (1b)

- Molecular Formula : C₆H₅SH

- Key Properties : Simpler aromatic thiol with high reactivity in S-methylation. Exhibits moderate methylation efficiency (50–70%) compared to 4-methylpyrimidine-2-thiol .

5-(Trifluoromethyl)pyridine-2-thiol (1e)

Methylation Efficiency

| Compound | Methylation Efficiency (%) | Enzyme Used | Reference |

|---|---|---|---|

| This compound | 70–80 | RnCOMT | |

| Thiophenol | 50–70 | RnCOMT | |

| 5-(Trifluoromethyl)pyridine-2-thiol | 40–60 | RnCOMT |

The methyl group in this compound enhances electron density at the sulfur atom, facilitating higher methylation efficiency compared to thiophenol or CF₃-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。